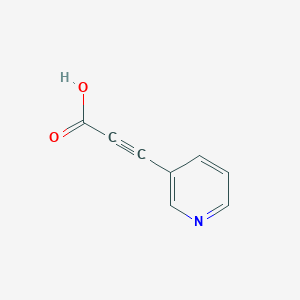
3-(Pyridin-3-yl)propiolic acid
Vue d'ensemble
Description
3-(Pyridin-3-yl)propiolic acid is a chemical compound with the molecular formula C8H5NO2 . It is commonly used as a ligand to make coordination polymers .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-3-yl)propiolic acid consists of a pyridine ring attached to a propiolic acid group . The molecule has been used as a ligand to make coordination polymers .Chemical Reactions Analysis
While the specific chemical reactions involving 3-(Pyridin-3-yl)propiolic acid are not detailed in the available resources, it’s known that it can participate in the formation of coordination polymers .Physical And Chemical Properties Analysis
3-(Pyridin-3-yl)propiolic acid has a molecular weight of 147.13 . More detailed physical and chemical properties are not available in the current resources .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-(Pyridin-3-yl)propiolic acid has been utilized in the synthesis of various heterocyclic compounds. For example, it plays a role in the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones, where in situ generated propiolic acid chloride is used for cyclization, leading to flexible access to target compounds (Schirok, Alonso-Alija, & Michels, 2005). Additionally, 3-(Pyridin-3-yl)propiolic acid derivatives have been synthesized as functionalized indolizines through Lewis acid-catalyzed cyclizations, providing a new approach to ester-substituted indolizine derivatives (Specowius, Bendrath, Winterberg, Ayub, & Langer, 2012).
Antimicrobial Activities
Some derivatives of 3-(Pyridin-3-yl)propiolic acid have been explored for their antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide was performed, and these compounds were evaluated for antimicrobial activity, revealing that many screened compounds showed good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
Research has also been conducted on the use of 3-(Pyridin-3-yl)propiolic acid derivatives as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles have been investigated for their effectiveness in inhibiting corrosion on mild steel in hydrochloric acid solutions. These studies found that certain derivatives exhibited significant inhibition performance, highlighting their potential application in industrial settings (Ansari, Quraishi, & Singh, 2014).
Catalysis
3-(Pyridin-3-yl)propiolic acid has been implicated in catalytic processes as well. For example, magnetically separable graphene oxide anchored sulfonic acid nanoparticles, incorporating 3-(Pyridin-3-yl)propiolic acid derivatives, have shown high catalytic activity for the synthesis of certain pyridine derivatives. This highlights the potential for these compounds in green chemistry applications (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-pyridin-3-ylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAHZOLQMSYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320834 | |
| Record name | 3-(Pyridin-3-yl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)propiolic acid | |
CAS RN |
59608-01-4 | |
| Record name | 3-(3-Pyridinyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59608-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 365172 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059608014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59608-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Pyridin-3-yl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



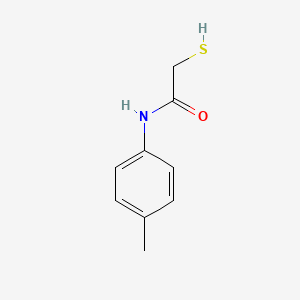
![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)
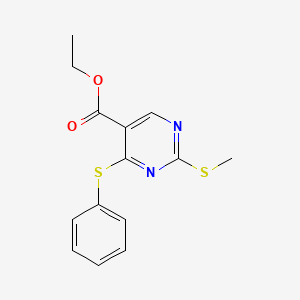
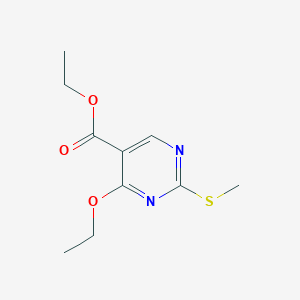
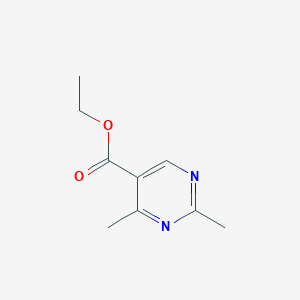
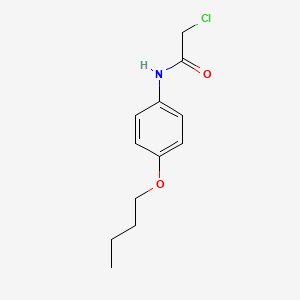
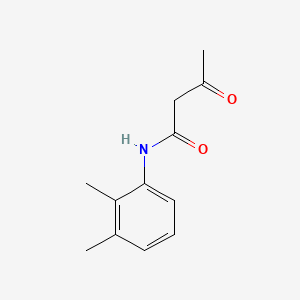
![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
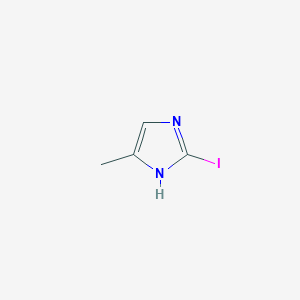
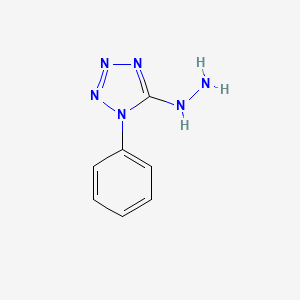
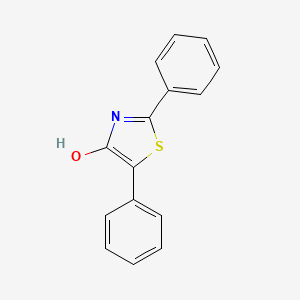
![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)
